2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid
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Description
2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid is a useful research compound. Its molecular formula is C13H23NO6 and its molecular weight is 289.328. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The synthesis of this compound involves the alkylation of 1h-1,2,4-triazole with an o-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the n-protected β-aminoalcohol by potassium permanganate .
Pharmacokinetics
The boc group can increase the solubility of the compound in aqueous media , which could potentially impact its bioavailability.
Result of Action
The presence of the boc group can protect amines from unwanted reactions during synthesis, and its removal can free the amine to participate in subsequent reactions .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be deprotected under mild acidic conditions . Therefore, the pH of the environment could potentially influence the timing and extent of this deprotection, thereby affecting the compound’s action and efficacy.
Properties
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,4-dioxan-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)20-11(17)14-5-4-13(8-10(15)16)9-18-6-7-19-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBNAPZEFHPHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(COCCO1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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